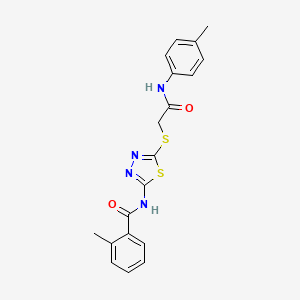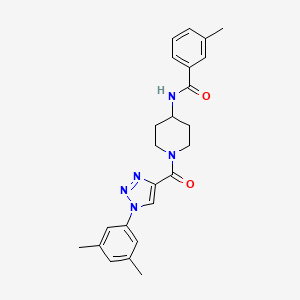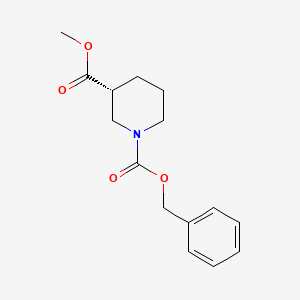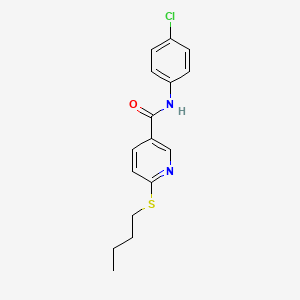![molecular formula C9H11ClF2N2O2 B2415341 3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid CAS No. 1946814-10-3](/img/structure/B2415341.png)
3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid is a compound characterized by its specific chemical structure and potential applications across various fields. This molecule features a pyrazole ring, a difluoromethyl group, and a butanoic acid chain, positioning it as a unique entity in the realm of chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid typically involves the condensation of appropriate pyrazole derivatives with suitable butanoic acid precursors under controlled conditions. Common steps include halogenation, methylation, and coupling reactions facilitated by catalysts and reagents specific to pyrazole ring formation and functional group modifications.
Industrial Production Methods
On an industrial scale, the synthesis of this compound employs large-scale reactors with precise temperature and pressure controls to ensure optimal yield and purity. The key steps involve halogenation using chlorinating agents, difluoromethylation with specific fluorinating agents, and subsequent coupling reactions under catalytic influence, followed by purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions enable modifications to its functional groups and further derivatization.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents like halogenated compounds. Reaction conditions often involve controlled temperatures, solvents like acetonitrile or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
From these reactions, major products include modified pyrazole derivatives with altered functional groups, leading to new compounds with varied properties and potential applications. These transformations expand the chemical space of the parent compound, enabling further exploration in research.
Scientific Research Applications
3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid finds extensive applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules, acting as an intermediate in organic synthesis.
Biology: Research explores its interactions with biological macromolecules, investigating its potential as a biochemical tool.
Medicine: Preliminary studies suggest its utility in drug development due to its unique structural properties, possibly targeting specific enzymes or receptors.
Industry: It is employed in the development of agrochemicals and other industrial products where its unique structure provides advantageous properties.
Mechanism of Action
The mechanism by which 3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid exerts its effects involves its interaction with specific molecular targets. These include enzymes, receptors, or other cellular components where the compound's functional groups interact through hydrogen bonding, hydrophobic interactions, or covalent modifications. Pathways involved are typically related to signal transduction, metabolic processes, or cellular regulation, depending on the context of its application.
Comparison with Similar Compounds
3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid can be compared with other pyrazole derivatives, such as:
3-[4-Chloro-3-methylpyrazol-1-yl]butanoic acid: Lacks the difluoromethyl group, altering its chemical properties and reactivity.
3-[4-Chloro-5-(trifluoromethyl)-3-methylpyrazol-1-yl]butanoic acid: Possesses a trifluoromethyl group, introducing greater steric hindrance and electronic effects.
3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid: Substitution of chlorine with bromine impacts its reactivity and potential biological activity.
Properties
IUPAC Name |
3-[4-chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClF2N2O2/c1-4(3-6(15)16)14-8(9(11)12)7(10)5(2)13-14/h4,9H,3H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTXRVWTAXQWNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(F)F)C(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide](/img/structure/B2415258.png)

![2-(3-(4-methoxyphenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2415260.png)
![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2415262.png)

![2-Azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone;hydrochloride](/img/structure/B2415264.png)

![2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B2415266.png)
![N-[(5-methylfuran-2-yl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2415268.png)
![4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2415269.png)

![2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2415274.png)

![2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid](/img/structure/B2415277.png)
